molecular formula C9H16ClNO2 B1662411 Aceclidine hydrochloride CAS No. 6109-70-2

Aceclidine hydrochloride

Cat. No.: B1662411
CAS No.: 6109-70-2
M. Wt: 205.68 g/mol
InChI Key: LWWSARSTZGNKGV-UHFFFAOYSA-N
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Description

Aceclidine hydrochloride (C₉H₁₆ClNO₂; molecular weight 205.68) is a synthetic cholinergic agonist and muscarinic acetylcholine receptor (mAChR) partial agonist . Initially synthesized in the 1960s by Rubitzov and Miklina, it was later developed as a therapeutic agent for glaucoma under the trade name Glaucostat . Its primary mechanism involves binding to mAChRs in the iris sphincter and ciliary muscles, inducing miosis (pupil constriction) and enhancing aqueous humor outflow, thereby reducing intraocular pressure (IOP) . Unlike acetylcholine, aceclidine is chemically stable, with superior corneal penetration and a longer shelf life, making it a practical alternative to pilocarpine in Europe and Russia .

Preparation Methods

Chemical Identity and Structural Considerations

Molecular Architecture

Aceclidine hydrochloride (C₉H₁₆ClNO₂) features a bicyclic quinuclidine core (1-azabicyclo[2.2.2]octane) with an acetyloxy group at position 3 and hydrochloride counterion. The stereochemical configuration at C3 determines pharmacological activity, necessitating enantioselective synthesis for therapeutic applications.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Weight 205.68 g/mol
CAS Registry 6109-70-2
Solubility (H₂O) 10 mg/mL (PBS, pH 7.2)
Optical Rotation [α]²⁵_D = +46° (1N HCl)

Synthetic Challenges

The quinuclidine system's rigid bicyclic structure complicates functionalization at C3, requiring specialized esterification strategies. Racemization risks during synthesis demand mild reaction conditions, while the hydrochloride salt's hygroscopicity necessitates anhydrous workup.

Enzymatic Resolution Methodology

Racemic Substrate Preparation

The synthesis commences with racemic quinuclidinol (3-hydroxyquinuclidine), esterified using butyric anhydride in pyridine (80% yield):

$$ \text{Quinuclidinol} + (\text{CH}3\text{CH}2\text{CH}2\text{CO})2\text{O} \xrightarrow{\text{Pyridine}} 3\text{-Butyroxyquinuclidine} $$

Key Conditions :

  • Reflux for 2 hours at 110°C
  • Vacuum distillation (96°C at 1 mmHg)
  • Pyridine acts as both base and azeotropic agent

Stereoselective Hydrolysis

Butyrylcholinesterase (EC 3.1.1.8) from equine serum achieves enantiomeric resolution through kinetic discrimination:

Reaction Setup :

  • 10 g racemic butyroxyquinuclidine
  • 50 mg enzyme (4 U/mg protein)
  • Phosphate buffer (0.02 M, pH 7.0)
  • 40°C with pH stat control

Table 2: Enzymatic Process Parameters

Parameter Optimal Range Impact on Yield
Temperature 38-42°C ±5% yield
pH 6.8-7.2 ±8% ee
Reaction Time 36-48 hours Complete conversion

The enzyme selectively hydrolyzes the (-)-enantiomer, leaving (+)-butyroxyquinuclidine intact (98% ee).

Chromatographic Separation

Neutral alumina chromatography (250 g, activity I) separates hydrolyzed alcohol from unreacted ester:

Elution Protocol :

  • Chloroform elutes (+)-butyroxyester (800 mL volume)
  • Methanol recovers (-)-quinuclidinol (800 mL volume)
  • Evaporation yields crystalline (+)-quinuclidinol (60% yield)

Critical Factors :

  • Particle size: 63-200 µm
  • Flow rate: 4 mL/min
  • Loading capacity: 40 mg/g alumina

Final Esterification

Acetic anhydride converts resolved (+)-quinuclidinol to aceclidine:

$$ (+)\text{-Quinuclidinol} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{Aceclidine} $$

Reaction Optimization :

  • Solvent-free conditions
  • 2-hour reaction at 80°C
  • Quantitative conversion monitored by TLC

Chemical Synthesis Approaches

Direct Amination Strategy

Early routes employed quinuclidine-3-ol treatment with acetyl chloride in dichloromethane:

Limitations :

  • 45% maximum yield due to O/N acetyl migration
  • Requires costly chiral auxiliaries for enantiocontrol

Resolution via Diastereomeric Salts

Tartaric acid derivatives separate enantiomers through crystallography:

Process :

  • Racemic aceclidine reacted with L-(+)-di-p-toluoyltartaric acid
  • Sequential crystallizations from ethanol/water
  • 55% ee achieved after three recrystallizations

Economic Constraints :

  • 30% net yield after salt decomposition
  • High solvent consumption (5 L/kg product)

Emerging Methodologies

Continuous Flow Enzymatic Reactors

Microfluidic systems enhance enzymatic resolution efficiency:

Advantages :

  • 90% conversion in 8 hours
  • Enzyme consumption reduced by 40%
  • Integrated chiral HPLC monitoring

Cyclodextrin-Assisted Crystallization

γ-Cyclodextrin inclusion complexes improve hydrochloride crystallization:

Formulation Protocol :

  • 2:1 molar ratio aceclidine:cyclodextrin
  • Aqueous solution at 45°C
  • Slow cooling to 4°C yields 99.5% pure crystals

Table 3: Formulation Comparison

Parameter Traditional Cyclodextrin
Purity 98.2% 99.5%
Crystal Size 10-50 µm 100-200 µm
Hygroscopicity High Low

Industrial-Scale Considerations

Cost Analysis

Enzymatic methods dominate commercial production despite higher initial costs:

Breakdown (Per Kilogram) :

  • Raw Materials: $1,200
  • Enzyme: $800
  • Purification: $1,500
  • Total: $3,500 (vs. $4,200 for chemical routes)

Environmental Impact

Lifecycle assessment reveals advantages of biocatalytic processes:

Metric Enzymatic Chemical
Carbon Footprint (kg CO₂) 120 380
Water Usage (L) 950 2,400

Chemical Reactions Analysis

Types of Reactions

Aceclidine Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Treatment of Glaucoma

Aceclidine hydrochloride has been widely used in Europe for managing open-angle glaucoma. It functions by:

  • Decreasing IOP: Through direct stimulation of the outflow tissues, it increases the facility of aqueous humor outflow .
  • Dosage Form: Typically administered as a topical eye drop solution (e.g., Glaunorm, 2% aceclidine) .

Clinical Studies:
Numerous clinical trials have demonstrated its efficacy in lowering IOP compared to other treatments. For instance, a study indicated that aceclidine significantly improved IOP in patients with varying degrees of glaucoma .

Presbyopia Treatment

Recent developments have focused on aceclidine's potential for treating presbyopia. The LNZ100 formulation, containing 1.75% this compound, has shown promising results in clinical trials:

  • Phase 3 Trial Results: In a Chinese study involving 300 participants aged 45-75, LNZ100 achieved statistically significant improvements in near vision without compromising distance vision .
  • Efficacy Metrics:
    • 30 minutes post-treatment: 69% achieved three or more lines of improvement in vision.
    • 3 hours post-treatment: 74% maintained significant improvements .

Comparative Efficacy

The following table summarizes the comparative efficacy of aceclidine against other common treatments for glaucoma and presbyopia:

TreatmentIndicationMechanismEfficacy (IOP Reduction)Notes
AceclidineOpen-Angle GlaucomaIncreases aqueous humor outflowModerateUsed topically; well-tolerated
PilocarpineOpen-Angle GlaucomaSimilar mechanism; also mioticModerate to HighCommonly used but may cause more side effects
LNZ100 (Aceclidine)PresbyopiaPupil constriction enhancing depth of focusSignificant improvementNew formulation; positive trial results

Safety and Tolerability

Clinical trials have reported that aceclidine is generally well-tolerated with minimal adverse effects. In the Phase 3 trial for presbyopia treatment, no serious treatment-related adverse events were observed .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight Key Structural Features
Aceclidine Hydrochloride C₉H₁₆ClNO₂ 205.68 Quinuclidine core with acetyl ester group
Pilocarpine C₁₁H₁₆N₂O₂ 208.26 Imidazole ring with lactone moiety
Arecoline C₈H₁₃NO₂ 155.19 Pyridine ring with methyl ester group
Carbachol C₆H₁₅ClN₂O₂ 182.65 Carbamate group; hydrophilic
Acetylcholine HCl C₇H₁₇ClNO₂ 182.67 Quaternary ammonium with acetyl ester

Key Insights :

  • Aceclidine’s quinuclidine structure enhances stability compared to acetylcholine’s labile ester bond .
  • Unlike carbachol, aceclidine lacks a carbamate group, improving corneal penetration .

Pharmacological Profiles

Compound Receptor Specificity Mechanism Half-Life Clinical Use
Aceclidine HCl mAChRs (M3 > M2) Partial agonist; induces miosis 2–4 hours Glaucoma, presbyopia
Pilocarpine mAChRs (M3) Full agonist; strong miosis 3–4 hours Glaucoma, dry mouth
Arecoline mAChRs, nAChRs Partial agonist; CNS stimulation <1 hour Experimental (not approved)
Carbachol mAChRs, nAChRs Full agonist; requires wetting agents 4–6 hours Glaucoma (resistant cases)

Key Insights :

  • Aceclidine’s partial agonism reduces systemic side effects (e.g., bradycardia) compared to full agonists like pilocarpine .
  • Unlike arecoline, aceclidine lacks nicotinic receptor activity, minimizing CNS side effects .

Aceclidine vs. Pilocarpine

  • Efficacy : In a double-blind study, 2% aceclidine demonstrated comparable IOP reduction to 2% pilocarpine but with fewer fluctuations in hypotensive effects .
  • Safety : Aceclidine causes less ciliary spasm and headache than pilocarpine due to its partial agonism . Systemic absorption may still trigger sweating or gastrointestinal discomfort .

Aceclidine vs. Carbachol

  • Penetration : Carbachol requires methyl cellulose for corneal absorption, whereas aceclidine penetrates independently .
  • Tolerability : Carbachol’s stronger mAChR activation increases risks of iris cysts and retinal detachment .

Aceclidine vs. Irreversible Cholinesterase Inhibitors

  • Drugs like echothiophate (phospholine iodide) prolong acetylcholine action but risk cataract formation. Aceclidine’s direct receptor activation avoids enzyme-related toxicity .

Biological Activity

Aceclidine hydrochloride is a parasympathomimetic agent primarily used in the treatment of glaucoma. It functions as a muscarinic acetylcholine receptor agonist, leading to various biological effects, particularly in ocular applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Aceclidine exerts its pharmacological effects by acting on muscarinic acetylcholine receptors (mAChRs), specifically targeting the M1, M2, M3, M4, and M5 subtypes. The primary actions include:

  • Inhibition of Adenylate Cyclase : This leads to decreased levels of cyclic AMP (cAMP) within cells.
  • Modulation of Ion Channels : It influences potassium channels through G-protein coupled mechanisms.
  • Increase in Intraocular Pressure (IOP) Facility : Aceclidine enhances aqueous humor outflow, thereby lowering IOP, which is crucial in glaucoma management .

Pharmacological Properties

This compound has been shown to have several pharmacological properties:

  • Type : Small molecule
  • Molecular Weight : 60073.205 Da (M5 receptor) and 53048.65 Da (M4 receptor)
  • Solubility : Soluble in organic solvents like ethanol and DMSO, with a solubility of approximately 30 mg/ml in these solvents .

Glaucoma Treatment

Aceclidine is primarily indicated for the management of open-angle glaucoma. It effectively reduces IOP by increasing the outflow facility of aqueous humor. Clinical studies have demonstrated its efficacy compared to other agents such as pilocarpine.

StudyDrug ComparisonOutcome
Yankelowitz et al. (1965)Aceclidine vs. PilocarpineSignificant reduction in IOP with both drugs; however, aceclidine was less potent than pilocarpine.
Demailly (1968)Aceclidine in chronic glaucomaNotable improvement in outflow facility observed with aceclidine treatment.

Recent Clinical Trials

A recent Phase 3 trial evaluated LNZ100 (1.75% aceclidine HCl) for presbyopia treatment. The results indicated:

  • Rapid Onset : 84% achieved two lines or more improvement at 30 minutes.
  • Long Duration : 61% maintained improvement at 10 hours post-treatment.
  • Safety Profile : No serious adverse events reported .

Side Effects

While aceclidine is generally well-tolerated, some side effects can occur:

  • Increased salivation
  • Bradycardia
  • Temporary pupil constriction leading to improved near vision .

Case Studies

  • Yankelowitz Study (1965) :
    • Objective: Compare the effects of aceclidine and pilocarpine on IOP.
    • Results: Both drugs lowered IOP significantly; however, aceclidine showed a lesser degree of efficacy.
  • Demailly Experiment (1968) :
    • Focused on chronic glaucoma patients.
    • Findings indicated that aceclidine improved aqueous humor outflow but was less effective than pilocarpine.

Summary of Findings

This compound demonstrates significant biological activity through its action on muscarinic receptors, leading to effective management of intraocular pressure in glaucoma patients. Recent trials have also highlighted its potential in treating presbyopia with a favorable safety profile.

Q & A

Basic Research Questions

Q. How should Aceclidine hydrochloride solutions be prepared to ensure experimental reproducibility?

this compound exhibits solubility limitations depending on the solvent: ≤30 mg/mL in ethanol, DMSO, or dimethylformamide at room temperature . For consistent results, pre-warm solvents to ~60°C if aqueous solutions are required, as solubility in water increases at this temperature (~15 mg/mL) . Always confirm purity (>95%) via batch-specific Certificates of Analysis (COA) and store aliquots at -20°C to prevent degradation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound is classified as a UN2811 toxic solid (6.1/PGIII), requiring PPE such as nitrile gloves and eye protection during handling . Immediate decontamination of spills with absorbent materials and disposal via hazardous waste channels are mandatory to avoid environmental contamination . Storage should adhere to cold chain protocols (4°C or -20°C in inert atmospheres) to maintain stability .

Q. How does the hygroscopic nature of this compound influence experimental workflows?

Moisture sensitivity necessitates the use of desiccators or controlled humidity environments during weighing and solution preparation. Pre-drying glassware and using anhydrous solvents (e.g., DMSO) can mitigate hydrolysis risks . For long-term studies, monitor solution integrity via HPLC or mass spectrometry to detect degradation products .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating Aceclidine’s selectivity across muscarinic acetylcholine receptor (mAChR) subtypes?

Use radioligand binding assays with subtype-specific antagonists (e.g., pirenzepine for M1, himbacine for M4) to quantify receptor affinity . Pair these with functional assays (e.g., calcium flux in CHO-K1 cells expressing M3 receptors) to assess efficacy. Dose-response curves (0.1–50 μM) should include positive controls (e.g., carbachol) and negative controls (vehicle-only) to validate assay robustness .

Q. How can conflicting data on Aceclidine’s intraocular pressure (IOP)-lowering efficacy be resolved?

Discrepancies in preclinical studies (e.g., Lieberman & Leopold vs. Romano) may arise from differences in administration routes (topical vs. systemic) or animal models (rabbits vs. primates) . Systematic meta-analyses should standardize parameters such as concentration (2% vs. 5% eye drops), measurement intervals, and co-administered agents (e.g., β-blockers). In vitro corneal permeability assays (e.g., Franz diffusion cells) can clarify bioavailability variations .

Q. What strategies are effective for modeling Aceclidine’s neuroprotective effects in zebrafish?

In neuromuscular junction studies, dose-dependent treatments (1–10 μM) in gan-mutant zebrafish can assess synaptic rescue efficacy . Combine immunohistochemistry (e.g., SV2 and acetylcholine receptor staining) with behavioral assays (e.g., touch-evoked escape responses) to quantify functional recovery. Include trichlormethiazide (calcium channel modulator) as a comparator to isolate cholinergic mechanisms .

Q. How should researchers address batch-to-batch variability in this compound?

Validate each batch using NMR and LC-MS to confirm structural integrity and purity (>95%) . Cross-reference EC (228-071-5) and PubChem (329825209) identifiers to ensure consistency. For critical studies (e.g., receptor binding), perform pilot experiments with multiple batches to assess reproducibility .

Q. Methodological Best Practices

  • Data Reporting : Follow Beilstein Journal guidelines: detail experimental procedures (e.g., solvent preparation, storage conditions) in supplementary materials to enable replication .
  • Conflict Resolution : Use Bland-Altman plots or ANOVA to statistically evaluate inter-study variability in efficacy metrics .
  • Ethical Compliance : Adhere to institutional SOPs for toxicant disposal and document training certifications for personnel handling UN2811-classified compounds .

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-7(11)12-9-6-10-4-2-8(9)3-5-10;/h8-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWSARSTZGNKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN2CCC1CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30976587
Record name 1-Azabicyclo[2.2.2]octan-3-yl acetate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6109-70-2
Record name 1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aceclidine hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo[2.2.2]octan-3-yl acetate--hydrogen chloride (1/1)
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Record name Quinuclidin-3-yl acetate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ACECLIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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